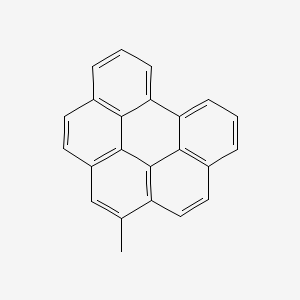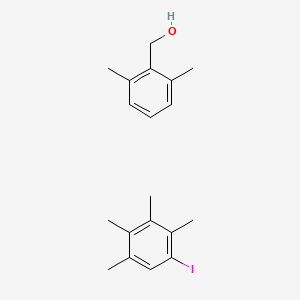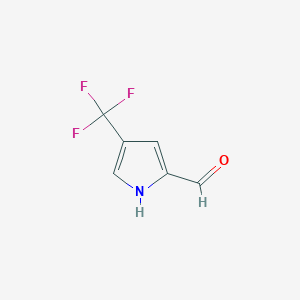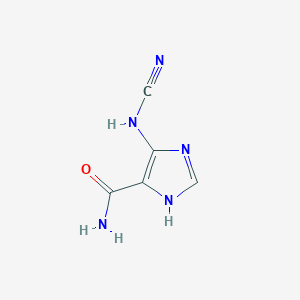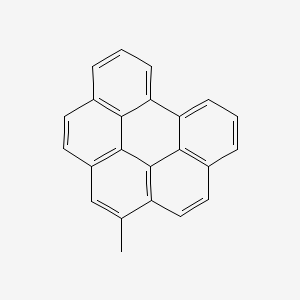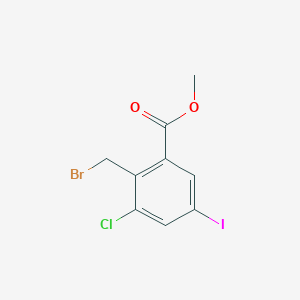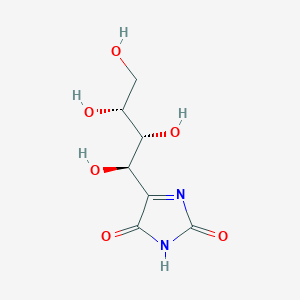
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroxybutyl group attached to an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as imidazole and a suitable butyl derivative.
Hydroxylation: The butyl derivative undergoes hydroxylation to introduce the four hydroxyl groups. This step often requires the use of strong oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Coupling Reaction: The hydroxylated butyl derivative is then coupled with the imidazole ring. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to streamline the process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted butyl-imidazole derivatives
Aplicaciones Científicas De Investigación
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can influence various biochemical pathways, potentially altering metabolic processes or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,4-dione
- 4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,6-dione
Uniqueness
4-((1R,2R,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the hydroxyl groups and the specific arrangement of the imidazole ring, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H10N2O6 |
|---|---|
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
5-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]imidazole-2,4-dione |
InChI |
InChI=1S/C7H10N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2,4-5,10-13H,1H2,(H,9,14,15)/t2-,4+,5-/m1/s1 |
Clave InChI |
VEHCJAZHAZFYQN-UCZIYFJWSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H](C1=NC(=O)NC1=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C1=NC(=O)NC1=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid](/img/structure/B12815247.png)
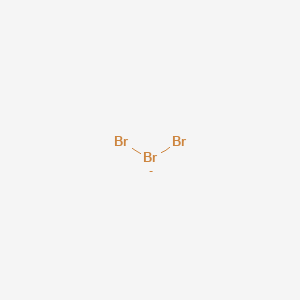
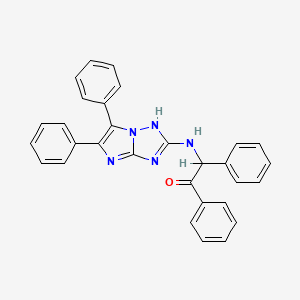
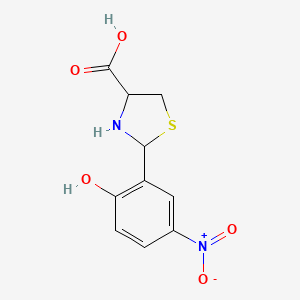
![7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12815277.png)

![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)
